(5E)-2-(4-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one
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Overview
Description
The compound (2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a naphthalene moiety, and a methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:
Formation of the Thiazolidinone Ring: This step involves the reaction of a primary amine with a carbonyl compound in the presence of a thiol to form the thiazolidinone ring.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced through a nucleophilic substitution reaction.
Attachment of the Methylphenyl Group: The methylphenyl group is attached via a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-methylpropiophenone
- (2Z)-2-Butenedioic acid compound with (2R)-1-benzyl-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2-piperidinecarboxamide
Uniqueness
(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE: stands out due to its unique combination of a thiazolidinone ring, naphthalene moiety, and methylphenyl group, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C28H22N2O2S |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(5E)-2-(4-methylphenyl)imino-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H22N2O2S/c1-19-9-13-23(14-10-19)29-28-30-27(31)26(33-28)17-20-11-15-24(16-12-20)32-18-22-7-4-6-21-5-2-3-8-25(21)22/h2-17H,18H2,1H3,(H,29,30,31)/b26-17+ |
InChI Key |
WYJVNNRPLLDDJK-YZSQISJMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)S2 |
Origin of Product |
United States |
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